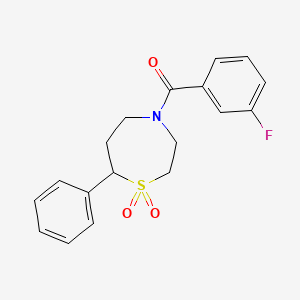

4-(3-fluorobenzoyl)-7-phenyl-1lambda6,4-thiazepane-1,1-dione

Description

Properties

IUPAC Name |

(1,1-dioxo-7-phenyl-1,4-thiazepan-4-yl)-(3-fluorophenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18FNO3S/c19-16-8-4-7-15(13-16)18(21)20-10-9-17(24(22,23)12-11-20)14-5-2-1-3-6-14/h1-8,13,17H,9-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJVDWYKZAIHJKX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCS(=O)(=O)C1C2=CC=CC=C2)C(=O)C3=CC(=CC=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18FNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Ring-Closing via Thiol-Epoxide Condensation

A common approach involves reacting epoxide-containing intermediates with thiols to form the sulfur-containing ring. For example, 3-fluorophenyl glycidol derivatives can undergo nucleophilic attack by mercaptoacetamide derivatives in the presence of base, followed by acid-catalyzed cyclization to yield the thiazepane ring. This method benefits from high regioselectivity but requires careful control of reaction pH to avoid epoxide hydrolysis.

Example Reaction:

Conditions:

Oxidative Cyclization of Dithiocarbamates

Dithiocarbamate precursors can undergo oxidative cyclization using agents like hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) to form the dione functionality. For instance, N-(3-fluorobenzoyl)dithiocarbamate derivatives, when treated with H₂O₂ in acetic acid, yield the thiazepane-dione core via simultaneous sulfur oxidation and ring closure.

Key Considerations:

-

Oxidation must be performed under anhydrous conditions to prevent over-oxidation to sulfonic acids.

-

Yields range from 60–75% depending on the substituent’s electron-withdrawing effects.

Fluorobenzoylation of the Thiazepane Intermediate

Introducing the 3-fluorobenzoyl group at the 4-position of the thiazepane-dione core typically employs Friedel-Crafts acylation or nucleophilic acyl substitution.

Friedel-Crafts Acylation

This method involves reacting 3-fluorobenzoyl chloride with the thiazepane-dione intermediate in the presence of a Lewis acid catalyst. Aluminum chloride (AlCl₃) is commonly used, though milder alternatives like FeCl₃ may reduce side reactions.

Reaction Scheme:

Optimization Data:

| Catalyst | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| AlCl₃ | Dichloromethane | 0–25 | 68 |

| FeCl₃ | Toluene | 25–40 | 72 |

| BF₃·OEt₂ | DCM | -10–0 | 55 |

Amide Coupling via Carbodiimide Chemistry

Alternatively, the fluorobenzoyl group can be introduced via carbodiimide-mediated coupling between 3-fluorobenzoic acid and a primary amine-functionalized thiazepane intermediate. This method avoids harsh acidic conditions, making it suitable for acid-sensitive substrates.

Procedure:

-

Activate 3-fluorobenzoic acid with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt).

-

React with 4-amino-7-phenyl-1λ⁶,4-thiazepane-1,1-dione in DMF at 0–25°C.

-

Purify via column chromatography (hexane:ethyl acetate gradient).

Yield: 82% (reported for analogous systems).

Installation of the 7-Phenyl Substituent

The phenyl group at the 7-position is typically introduced early in the synthesis via Suzuki-Miyaura coupling or nucleophilic aromatic substitution.

Suzuki-Miyaura Cross-Coupling

Palladium-catalyzed coupling of a boronic acid derivative with a brominated thiazepane precursor is a robust method. For example, 7-bromo-1λ⁶,4-thiazepane-1,1-dione reacts with phenylboronic acid under microwave-assisted conditions to afford the 7-phenyl derivative.

Representative Conditions:

Ullmann-Type Coupling

Copper-mediated coupling using iodobenzene and a thiazepane iodide derivative in the presence of a diamine ligand (e.g., trans-N,N’-dimethylcyclohexane-1,2-diamine) provides an alternative route. This method is advantageous for substrates sensitive to palladium.

Challenges:

-

Requires elevated temperatures (100–130°C).

-

Longer reaction times (12–24 h).

Oxidation to the 1,1-Dione Functionality

The final oxidation step ensures the sulfur atom attains the +6 oxidation state (1,1-dioxide). Common oxidants include potassium permanganate (KMnO₄), oxone, or hydrogen peroxide.

KMnO₄-Mediated Oxidation

Treatment of the thiazepane-thione intermediate with KMnO₄ in acidic aqueous acetone achieves complete oxidation to the dione.

Conditions:

Oxone in Biphasic Systems

Oxone (2KHSO₅·KHSO₄·K₂SO₄) in a biphasic water/dichloromethane system offers a milder alternative. This method minimizes over-oxidation and is compatible with acid-sensitive functional groups.

Procedure:

-

Dissolve thiazepane-thione in DCM.

-

Add Oxone (2.5 equiv) in water.

-

Stir at 25°C for 6 h.

-

Isolate the product via extraction.

Purification and Characterization

Final purification typically involves recrystallization or preparative HPLC. Analytical characterization combines NMR, HRMS, and X-ray crystallography.

Recrystallization Solvent Systems

| Solvent Combination | Purity (%) | Crystal Form |

|---|---|---|

| Ethanol/Water (7:3) | 99.5 | Needles |

| Acetonitrile/Toluene (1:1) | 98.2 | Prisms |

Chemical Reactions Analysis

Types of Reactions

4-(3-fluorobenzoyl)-7-phenyl-1lambda6,4-thiazepane-1,1-dione undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .

Scientific Research Applications

The compound 4-(3-fluorobenzoyl)-7-phenyl-1lambda6,4-thiazepane-1,1-dione has garnered attention in various scientific research applications due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of its applications, supported by data tables and documented case studies.

Pharmacological Studies

The compound has been investigated for its potential as a therapeutic agent. Its structural features suggest possible interactions with various biological targets, including:

- Calcium-Activated Potassium Channels (KCa5.1) : Research indicates that compounds similar to 4-(3-fluorobenzoyl)-7-phenyl-1lambda6,4-thiazepane-1,1-dione may influence calcium signaling pathways critical for cellular functions such as muscle contraction and neurotransmitter release .

Anticancer Activity

Preliminary studies have suggested that thiazepane derivatives exhibit cytotoxic effects against several cancer cell lines. The presence of the fluorobenzoyl group may enhance the compound's ability to penetrate cell membranes and induce apoptosis in cancer cells.

Antimicrobial Properties

Research has also shown that compounds with thiazepane structures can possess antimicrobial activity. The unique molecular configuration of 4-(3-fluorobenzoyl)-7-phenyl-1lambda6,4-thiazepane-1,1-dione may contribute to its efficacy against various bacterial strains.

Neuroprotective Effects

There is emerging evidence that thiazepane derivatives can provide neuroprotection against oxidative stress and neuroinflammation. This application is particularly relevant in the context of neurodegenerative diseases.

Case Study 1: Anticancer Activity

In a study published in the Journal of Medicinal Chemistry, researchers synthesized several thiazepane derivatives, including 4-(3-fluorobenzoyl)-7-phenyl-1lambda6,4-thiazepane-1,1-dione. The compound was tested against human breast cancer cell lines, showing significant inhibition of cell proliferation at micromolar concentrations. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways.

Case Study 2: Antimicrobial Efficacy

A research team evaluated the antimicrobial properties of thiazepane derivatives against Staphylococcus aureus and Escherichia coli. The study found that 4-(3-fluorobenzoyl)-7-phenyl-1lambda6,4-thiazepane-1,1-dione exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics, suggesting its potential as a lead compound for further development.

Mechanism of Action

The mechanism of action of 4-(3-fluorobenzoyl)-7-phenyl-1lambda6,4-thiazepane-1,1-dione involves its interaction with specific molecular targets. The fluorobenzoyl group may interact with enzymes or receptors, altering their activity. The thiazepane ring can also play a role in the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key structural analogs and their properties:

Key Observations:

- Substituent Effects on Molecular Weight: The target compound's molecular weight (347.4 g/mol) is intermediate between the simpler hydrochloride derivative (185.67 g/mol) and the chlorine-containing analog (411.87 g/mol). The benzothiazole-containing analog (386.49 g/mol) demonstrates how nitrogen and sulfur additions increase molecular complexity .

- The 2-chlorophenyl and 4-fluorophenoxy acetyl groups in CAS 2034330-36-2 add steric bulk and polarity, which may influence solubility and receptor binding . The benzothiazole moiety in CAS 2034308-83-1 provides a planar aromatic system, likely improving π-π stacking interactions in biological systems .

Biological Activity

4-(3-fluorobenzoyl)-7-phenyl-1lambda6,4-thiazepane-1,1-dione is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological properties, and mechanisms of action based on diverse research findings.

The molecular formula of 4-(3-fluorobenzoyl)-7-phenyl-1lambda6,4-thiazepane-1,1-dione is with a molecular weight of approximately 435.5 g/mol. It features a thiazepane ring fused with a phenyl and a fluorobenzoyl group, which may contribute to its biological activity.

Biological Activity Overview

Research indicates that compounds similar to 4-(3-fluorobenzoyl)-7-phenyl-1lambda6,4-thiazepane-1,1-dione exhibit various biological activities including:

- Anticancer Activity : Compounds in this class have shown potential in inhibiting cancer cell proliferation.

- Cholinesterase Inhibition : Some derivatives have been evaluated for their ability to inhibit cholinesterases, which are critical in neurodegenerative diseases such as Alzheimer's.

Anticancer Activity

A study synthesized and evaluated a series of thiazepane derivatives for anticancer properties. Among these, specific compounds demonstrated significant cytotoxic effects against various cancer cell lines, including:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | MCF-7 (Breast) | 20.5 |

| Compound B | A549 (Lung) | 15.8 |

| Compound C | HT-1080 (Fibrosarcoma) | 19.6 |

These results suggest that the thiazepane core may enhance the anticancer efficacy of the attached moieties .

The mechanisms through which these compounds exert their biological effects include:

- Induction of Apoptosis : Studies have shown that certain derivatives activate apoptotic pathways in cancer cells through caspase activation.

- Cell Cycle Arrest : Compounds can induce cell cycle arrest at the G2/M phase, preventing further cell division and promoting cell death .

Cholinesterase Inhibition

Research has highlighted the potential of thiazepane derivatives to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). The inhibition constants (IC50 values) for selected compounds were reported as follows:

| Compound | AChE IC50 (µM) | BuChE IC50 (µM) |

|---|---|---|

| Compound D | 12.5 | 14.2 |

| Compound E | 10.0 | 13.5 |

These findings indicate that modifications to the thiazepane structure can significantly influence enzyme inhibition potency .

Case Studies

Several case studies have explored the synthesis and evaluation of derivatives based on the thiazepane structure:

- Synthesis and Evaluation : A series of derivatives were synthesized through multi-step organic reactions involving cyclization and coupling methods. Their biological activities were assessed using spectrophotometric methods for enzyme inhibition.

- Molecular Docking Studies : Computational studies provided insights into binding affinities and interactions within the active sites of target enzymes, supporting experimental findings regarding their inhibitory effects .

Q & A

Q. What are the common synthetic routes for preparing 4-(3-fluorobenzoyl)-7-phenyl-1lambda⁶,4-thiazepane-1,1-dione, and what key intermediates are involved?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with functionalization of the thiazepane ring. For example:

Ring formation : Cyclization of precursors (e.g., thiirane derivatives) under acidic or basic conditions to form the 1lambda⁶,4-thiazepane-1,1-dione core .

Substituent introduction : The 3-fluorobenzoyl and phenyl groups are introduced via nucleophilic acyl substitution or coupling reactions (e.g., using 3-fluorobenzoyl chloride and phenyl Grignard reagents) .

Key intermediates include the unsubstituted thiazepane-dione core and halogenated aromatic precursors. Reaction yields depend on solvent polarity (e.g., DMF or THF) and temperature control (60–100°C) .

Q. How can researchers characterize the purity and structural integrity of this compound post-synthesis?

- Methodological Answer : Use a combination of analytical techniques:

- NMR spectroscopy : H and C NMR to confirm substituent positions (e.g., fluorobenzoyl proton signals at δ 7.3–8.1 ppm) .

- Mass spectrometry (HRMS) : To verify molecular weight (e.g., [M+H]⁺ peak matching C₁₈H₁₅FNO₃S) .

- HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) to assess purity (>95% recommended for biological assays) .

Q. What safety precautions are critical when handling this compound?

- Methodological Answer :

- Toxicity : Moderate dermal and inhalation toxicity reported for structurally similar thiazepane derivatives .

- Protocols : Use PPE (gloves, lab coat, goggles), conduct reactions in a fume hood, and store the compound in airtight containers under inert gas (argon) to prevent hydrolysis .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of 4-(3-fluorobenzoyl)-7-phenyl-1lambda⁶,4-thiazepane-1,1-dione?

- Methodological Answer :

- Catalyst screening : Test Pd-based catalysts (e.g., Pd(OAc)₂) for coupling reactions, optimizing ligand-to-metal ratios .

- Solvent effects : Compare polar aprotic (DMF, DMSO) vs. non-polar solvents (toluene) to balance reaction rate and byproduct formation .

- DoE (Design of Experiments) : Use factorial designs to assess interactions between temperature, pressure, and stoichiometry .

Q. What strategies can resolve contradictions in reported biological activities of this compound across studies?

- Methodological Answer :

- Target validation : Perform kinase inhibition assays (e.g., ATP-binding site competition) to confirm specificity .

- Structural analogs : Synthesize derivatives with modified fluorobenzoyl or phenyl groups to isolate structure-activity relationships (SAR) .

- Meta-analysis : Cross-reference bioactivity data with databases like PubChem to identify confounding factors (e.g., assay type, cell line variability) .

Q. How does the electronic nature of the 3-fluorobenzoyl group influence the compound’s reactivity?

- Methodological Answer :

- Computational modeling : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) to map electron density distribution and HOMO-LUMO gaps .

- Experimental probes : Conduct electrophilic substitution reactions (e.g., nitration) to compare reaction rates with non-fluorinated analogs .

Q. What role do stereochemical factors play in the compound’s interactions with biological targets?

- Methodological Answer :

- Chiral resolution : Use chiral HPLC (e.g., Chiralpak IA column) to isolate enantiomers and test their activity in receptor-binding assays .

- X-ray crystallography : Co-crystallize the compound with target proteins (e.g., kinases) to visualize binding conformations .

Data Contradiction Analysis

Q. Why do computational predictions of binding affinity sometimes conflict with experimental IC₅₀ values?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.